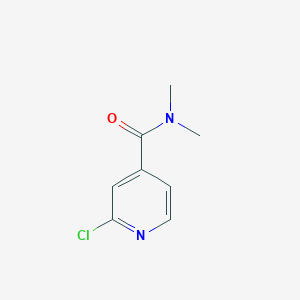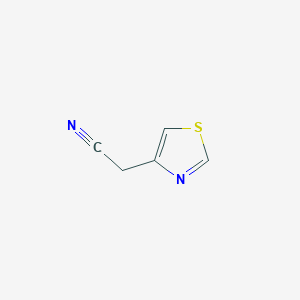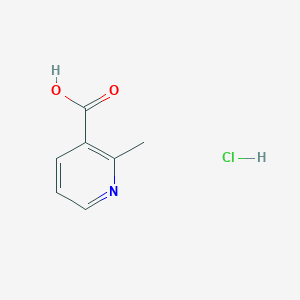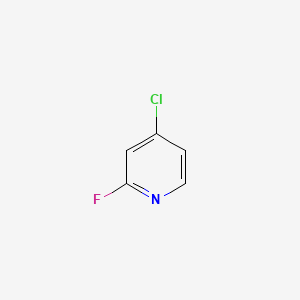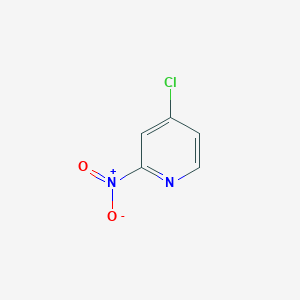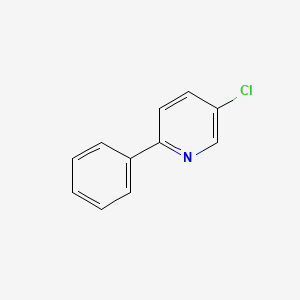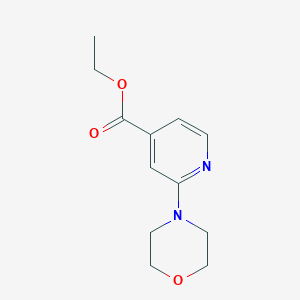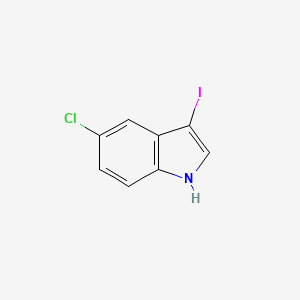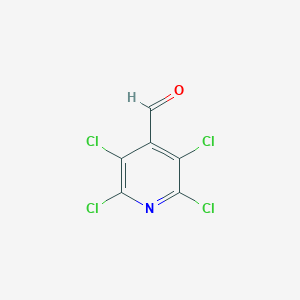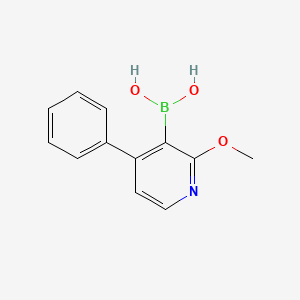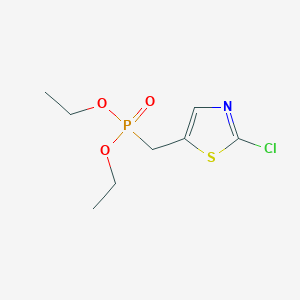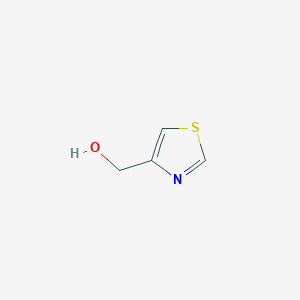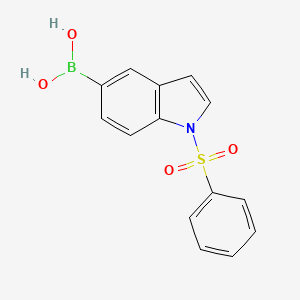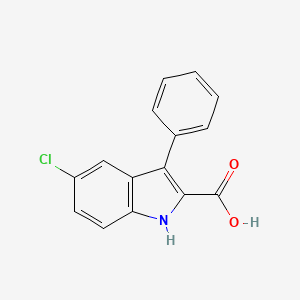
5-chloro-3-phenyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
5-Chloro-3-phenyl-1H-indole-2-carboxylic acid (5-Cl-PCA) is a synthetic organic compound with a variety of uses in the scientific community. It is an indole-2-carboxylic acid, a type of heterocyclic compound that is widely used as a starting material in the synthesis of other compounds. 5-Cl-PCA has been extensively studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized, using 1H-indole-2-carboxylic acids as core compounds. Molecular docking studies were conducted to predict interactions with target proteins, such as EGFR (G. Ganga Reddy et al., 2022).
Oligomerization and Structural Elucidation
Indole derivatives, including indole-5-carboxylic acid, were studied for their oligomerization with thiols. The structures of compounds, such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, were elucidated using NMR (F. Mutulis et al., 2008).
Synthesis of Indole-Benzimidazole Derivatives
Research on the synthesis of novel indole-benzimidazole derivatives involved using indole-3-carboxylic acid. These compounds show potential for various biological applications (Xin-ying Wang et al., 2016).
Discovery of Indole-2-carboxylic Acid Derivatives as Antagonists
A study discovered 3-substituted 1H-indole-2-carboxylic acid derivatives as novel CysLT1 selective antagonists, showcasing their potential in biological and pharmacological research (Hua-yan Chen et al., 2016).
Allosteric Modulation Studies
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a prototype for allosteric modulation, was used to study the structural requirements for the cannabinoid type 1 receptor (CB1) modulation. This research offers insights into the role of such compounds in allosteric modulation (Leepakshi Khurana et al., 2014).
Novel N
-Substituted Pyrazole Derivatives as Potential NLO MaterialsA study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted their potential as nonlinear optical (NLO) materials. The study's findings suggest that certain compounds in this series, such as 3c and 3e, could have applications in optical limiting (B. Chandrakantha et al., 2013).
Antimicrobial Activity of Indole Derivatives
Research into the antimicrobial activity of indole derivatives, including 5-substituted indole-3-carboxaldehydes and their derivatives, has shown some of these compounds to be effective against various microorganisms. This suggests potential applications in developing antimicrobial agents (B. Mruthyunjayaswamy et al., 2011).
Biological Activity of Indolo Isoquinoline Derivatives
Novel synthetic methods for biologically active indolo [3,2-C] isoquinoline derivatives were explored, showing potential applications in pharmacology and medicinal chemistry. The derivatives produced exhibited promising biological activities (P. Sharma, 2017).
Propriétés
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNPWUZAVBEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377326 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
CAS RN |
21139-31-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




